(2-Methoxy-4,6-dimethylphenyl)boronic acid (2-Methoxy-4,6-dimethylphenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 355836-08-7
VCID: VC21206308
InChI: InChI=1S/C9H13BO3/c1-6-4-7(2)9(10(11)12)8(5-6)13-3/h4-5,11-12H,1-3H3
SMILES: B(C1=C(C=C(C=C1OC)C)C)(O)O
Molecular Formula: C9H13BO3
Molecular Weight: 180.01 g/mol

(2-Methoxy-4,6-dimethylphenyl)boronic acid

CAS No.: 355836-08-7

Cat. No.: VC21206308

Molecular Formula: C9H13BO3

Molecular Weight: 180.01 g/mol

* For research use only. Not for human or veterinary use.

(2-Methoxy-4,6-dimethylphenyl)boronic acid - 355836-08-7

Specification

CAS No. 355836-08-7
Molecular Formula C9H13BO3
Molecular Weight 180.01 g/mol
IUPAC Name (2-methoxy-4,6-dimethylphenyl)boronic acid
Standard InChI InChI=1S/C9H13BO3/c1-6-4-7(2)9(10(11)12)8(5-6)13-3/h4-5,11-12H,1-3H3
Standard InChI Key UFFAFBPZFGAMJJ-UHFFFAOYSA-N
SMILES B(C1=C(C=C(C=C1OC)C)C)(O)O
Canonical SMILES B(C1=C(C=C(C=C1OC)C)C)(O)O

Introduction

Chemical Identity and Structure

Molecular Formula and Weight

The molecular formula of (2-Methoxy-4,6-dimethylphenyl)boronic acid is C9H13BO3C_9H_{13}BO_3, corresponding to a molecular weight of 180.01 g/mol . This relatively small molecular weight facilitates its use as a reagent in diverse chemical reactions.

Structural Features

The compound consists of a phenyl ring substituted with two methyl groups at the 4- and 6-positions and a methoxy group at the 2-position. The boronic acid functional group (-B(OH)₂) is directly attached to the phenyl ring, imparting unique reactivity due to the electron-withdrawing nature of boron and its ability to form reversible covalent bonds with diols and other nucleophiles .

IUPAC Name and Identifiers

The IUPAC name for this compound is (2-methoxy-4,6-dimethylphenyl)boronic acid . Its PubChem CID is 21931520 , and it has the following structural descriptors:

  • InChI Key: UFFAFBPZFGAMJJ-UHFFFAOYSA-N

  • SMILES Representation: B(C1=C(C=C(C=C1OC)C)C)(O)O .

Physical and Chemical Properties

Appearance

(2-Methoxy-4,6-dimethylphenyl)boronic acid typically appears as a white to off-white crystalline solid or powder .

Melting and Boiling Points

The melting point of the compound is reported to be approximately 50°C . Its boiling point under standard atmospheric pressure is estimated at 349°C .

Density

The density of this boronic acid is approximately 1.114g/cm31.114 \, \text{g/cm}^3, indicating its moderate compactness compared to other organic compounds .

Solubility

The compound exhibits slight solubility in water but dissolves readily in organic solvents such as ethanol, acetone, and tetrahydrofuran (THF) . This solubility profile enhances its applicability in organic synthesis.

pKa Value

The predicted pKa value for the boronic acid group is approximately 9.11 ± 0.58 . This indicates that it exists predominantly in its neutral form under physiological conditions but can ionize under alkaline conditions.

Synthesis Methods

Laboratory Synthesis

The synthesis of (2-Methoxy-4,6-dimethylphenyl)boronic acid typically involves borylation reactions using boron reagents such as tri-n-butylborate or diboron compounds in the presence of catalysts like palladium or copper salts . The reaction proceeds through electrophilic aromatic substitution or transition-metal catalysis.

Reaction Example:

C9H12O+B2(OH)4Pd/CuC9H13BO3+H2O\text{C}_9\text{H}_{12}\text{O} + \text{B}_2(\text{OH})_4 \xrightarrow{\text{Pd/Cu}} \text{C}_9\text{H}_{13}\text{BO}_3 + H_2O

This method ensures high yields and purity when optimized for temperature, solvent choice, and reaction time.

Industrial Production

On an industrial scale, continuous flow systems are employed to synthesize this compound efficiently. These systems allow precise control over reaction parameters such as temperature and pressure while minimizing waste generation .

Applications

Organic Synthesis

One of the primary uses of (2-Methoxy-4,6-dimethylphenyl)boronic acid is in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. This reaction has revolutionized synthetic chemistry by enabling the construction of complex organic molecules under mild conditions.

Mechanism:

The Suzuki-Miyaura coupling proceeds via transmetalation involving a palladium catalyst:

Ar-Br+R-B(OH)2PdAr-R+HBr+H2O\text{Ar-Br} + \text{R-B(OH)}_2 \xrightarrow{\text{Pd}} \text{Ar-R} + HBr + H_2O

This reaction allows for high functional group tolerance and compatibility with various substrates.

Medicinal Chemistry

In medicinal chemistry, this boronic acid serves as a precursor for synthesizing biologically active molecules such as kinase inhibitors and anticancer agents. Its ability to interact with biomolecules through reversible covalent bonding makes it valuable in drug design.

Case Study:

A study demonstrated that derivatives of (2-Methoxy-4,6-dimethylphenyl)boronic acid exhibited potent inhibition against breast cancer cell lines by targeting specific enzymes involved in cell proliferation.

Material Science

This compound finds application in material science for designing functional polymers and sensors due to its ability to form stable complexes with diols and other nucleophiles.

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